molecular formula C9H17N B13202924 7,7-Dimethyl-6-azaspiro[3.4]octane

7,7-Dimethyl-6-azaspiro[3.4]octane

Cat. No.: B13202924
M. Wt: 139.24 g/mol
InChI Key: PNSFIVMXBMCRFM-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Organic Synthesis

Spirocyclic scaffolds, defined by two rings sharing a single common atom, offer a rigid and well-defined three-dimensional geometry. This inherent structural constraint is a powerful tool for organic chemists. By moving away from the "flatland" of traditional aromatic and aliphatic ring systems, spirocycles provide a platform to explore chemical space in three dimensions. This is crucial for creating molecules with improved properties, such as enhanced target selectivity and better metabolic stability. The construction of these complex architectures, however, often requires innovative synthetic strategies to control the formation of the quaternary spirocenter.

Azaspirocycles as Privileged Structural Motifs

When a nitrogen atom is incorporated into the spirocyclic framework, the resulting azaspirocycle gains additional valuable properties. The nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity can be fine-tuned, influencing the molecule's solubility, pharmacokinetic profile, and target-binding interactions. For these reasons, azaspirocycles are often referred to as "privileged structures" in medicinal chemistry. This term describes molecular scaffolds that are capable of binding to multiple, diverse biological targets with high affinity, making them a fertile ground for the development of new therapeutic agents.

Specific Focus: The 7,7-Dimethyl-6-azaspiro[3.4]octane Core in Contemporary Chemical Research

Within the broader family of azaspirocycles, the this compound core represents a specific and intriguing scaffold. This structure features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring at the spirocenter, with two methyl groups attached to the carbon atom adjacent to the nitrogen in the azetidine ring.

While detailed research findings on the specific synthesis and application of this compound are not extensively documented in publicly available scientific literature, its structural components suggest its potential as a valuable building block in medicinal chemistry and materials science. The presence of the dimethyl groups can introduce steric bulk, which may influence the molecule's conformational preferences and its interactions with biological targets.

The commercial availability of this compound and its hydrochloride salt indicates its use as a synthetic intermediate. sigmaaldrich.combldpharm.com Chemical suppliers list it as a building block for further chemical elaboration. bldpharm.com

Below are the key chemical identifiers for this compound:

IdentifierValue
IUPAC Name This compound hydrochloride sigmaaldrich.com
CAS Number 1955547-91-7 sigmaaldrich.com
Molecular Formula C9H18ClN
Molecular Weight 175.7 g/mol sigmaaldrich.com
InChI Key TYIDUODBIRLAPT-UHFFFAOYSA-N sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.com

The study of related azaspiro[3.4]octane derivatives provides some insight into the potential utility of the 7,7-dimethyl variant. For instance, research on other azaspiro[3.4]octanes has highlighted their role as bioisosteres for commonly used motifs in drug design and as key components in the development of novel therapeutic agents. The exploration of this specific dimethyl-substituted scaffold remains an open area for future research, with the potential to unlock new chemical entities with unique properties and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

7,7-dimethyl-6-azaspiro[3.4]octane

InChI

InChI=1S/C9H17N/c1-8(2)6-9(7-10-8)4-3-5-9/h10H,3-7H2,1-2H3

InChI Key

PNSFIVMXBMCRFM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC2)CN1)C

Origin of Product

United States

Synthetic Methodologies for 6 Azaspiro 3.4 Octane Frameworks and Analogs

Annulation Strategies

Annulation strategies involve the sequential construction of one of the heterocyclic rings onto a pre-existing carbocyclic or heterocyclic precursor. These approaches offer a high degree of control over the final structure and allow for the introduction of various substituents.

Cyclopentane (B165970) Ring Annulation Approaches

One approach to the 2-azaspiro[3.4]octane framework involves the construction of the cyclopentane ring onto a pre-formed azetidine (B1206935) derivative. rsc.org This strategy often begins with a suitably functionalized azetidine that can undergo intramolecular cyclization to form the five-membered ring. For instance, a tandem conjugate addition-Dieckmann cyclization protocol has been successfully employed. lookchem.com This sequence can start with a substituted azetidine and, through a series of reactions, lead to the formation of the desired spirocyclic ketoester, which can be further manipulated. lookchem.com Another example involves the use of readily available starting materials that undergo conventional chemical transformations with minimal need for chromatographic purification to afford the target compound. rsc.org

The choice of starting materials and reaction conditions is crucial for the success of these annulation strategies. The inherent ring strain of the azetidine ring must be considered, as it can influence the feasibility and outcome of the cyclization reactions. rsc.orgresearchgate.net

Azetidine Ring Annulation Approaches

Alternatively, the azetidine ring can be annulated onto a cyclopentane precursor. rsc.org This approach typically starts with a functionalized cyclopentane derivative that can be elaborated to form the four-membered nitrogen-containing ring. Methods for azetidine synthesis often involve intramolecular cyclization of γ-amino alcohols or their derivatives. organic-chemistry.org For example, a common strategy is the mesylation of a β-amino alcohol followed by base-induced ring closure. organic-chemistry.org

The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been achieved through robust and step-economic routes, highlighting the versatility of annulation strategies. lookchem.comnih.gov These methods provide access to a diverse range of spirocycles that can serve as multifunctional modules for drug discovery. lookchem.comnih.gov

Cycloaddition Reactions in Spirocycle Formation

Cycloaddition reactions provide a powerful and convergent approach to the synthesis of spirocyclic frameworks, including the 6-azaspiro[3.4]octane system. These reactions often allow for the rapid construction of molecular complexity from relatively simple starting materials.

[3+2] Cycloaddition Methodologies

Among the various cycloaddition strategies, [3+2] cycloadditions have proven to be particularly effective for the synthesis of 5-membered rings. In the context of 6-azaspiro[3.4]octane synthesis, this methodology is used to construct the pyrrolidine (B122466) or a related 5-membered heterocyclic ring.

A prominent example of a [3+2] cycloaddition is the reaction of an azomethine ylide with a suitable dipolarophile. nih.govwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles that readily react with alkenes to form pyrrolidines. wikipedia.org For the synthesis of spiro[pyrrolidine-oxindoles], for instance, an azomethine ylide can be generated in situ from the condensation of an amine and isatin, which then reacts with a dipolarophile. nih.gov

The generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid with an aldehyde or ketone. nih.govwikipedia.org These cycloadditions are often highly stereoselective, allowing for the control of the relative stereochemistry of the newly formed stereocenters. wikipedia.orgthieme-connect.de The reaction of an exocyclic alkene with an in situ generated N-benzyl azomethine ylide has been a key transformation in the synthesis of 3-azaspiro[4.3]alkanes from four-membered ketones. researchgate.net

Dipole PrecursorDipolarophileCatalyst/ConditionsProductYield (%)Ref
N-aryl glycineAlkenyl aldehydeHeatOctahydropyrrolo[3,4-b]pyrrole- nih.gov
Benzylamine, Isatin2,6-bis(ylidene)cyclohexanoneMicrowave, solvent-freeDispiro-oxindoleHigh nih.gov
α-imino-esterUnsaturated 2π-electron componentsKF/Al2O3PyrrolidineHigh nih.gov
AziridineDiphenylcyclopropenone-Oxazolidine- nih.gov
1,3-diphenyl-2,2-methoxycarbonylaziridineVariousThermalPyrrolidine derivatives- nih.gov

Table 1: Examples of Azomethine Ylide-Mediated Cycloadditions

Intramolecular [3+2] dipolar cycloadditions offer an elegant way to construct complex polycyclic systems in a single step. nih.gov In this approach, the 1,3-dipole and the dipolarophile are tethered within the same molecule, leading to a highly efficient and often stereoselective cyclization.

For example, the enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides has been successfully used to synthesize polycyclic fluorinated pyrrolidines. rsc.org This method, catalyzed by copper, demonstrates a wide scope and provides the desired cycloadducts in high yields and with excellent enantioselectivity. rsc.org Similarly, a highly enantioselective intramolecular exo-1,3-dipolar cycloaddition catalyzed by a chiral silver complex has been developed for the synthesis of pyrrolo[3,2-c]quinolines, yielding the products in high yields and enantioselectivities. nih.gov These intramolecular cycloadditions often proceed with a high degree of stereocontrol due to the conformational constraints of the transition state. nih.gov

SubstrateCatalyst/ConditionsProductYield (%)Enantiomeric Excess (%)Ref
Tethered azomethine ylide and fluorinated dipolarophileCu-catalystPolycyclic fluorinated pyrrolidineHighup to 99 rsc.org
Tethered azomethine ylide and alkeneAgOAc/(S)-DMBipheptrans-pyrrolo[3,2-c]quinolineup to 98up to 99 nih.gov

Table 2: Examples of Intramolecular Dipolar Cycloaddition Cascades

Cycloaddition with Electron-Deficient Exocyclic Alkenes

The [3+2] cycloaddition reaction of an azomethine ylide with an alkene is a powerful, convergent method for the synthesis of pyrrolidine rings. mdpi.com This strategy can be adapted to form spirocyclic systems when one of the components has a pre-existing ring. The reaction involves the generation of an azomethine ylide, a nitrogen-based three-atom component, which then reacts with a 2π-electron component (the dipolarophile), such as an alkene, to form a five-membered heterocyclic ring. mdpi.com

This approach has been successfully applied to the synthesis of analogs of the 6-azaspiro[3.4]octane system. For instance, multi-gram quantities of 6-benzyl-2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane have been prepared using this methodology. sioc-journal.cn The key step is the reaction of an in situ-generated azomethine ylide with an appropriate cyclic dipolarophile. These reactions provide substitutes for commonly used pharmaceutical building blocks like piperazine (B1678402) and morpholine, highlighting the utility of the [3+2] cycloaddition for creating novel, three-dimensional scaffolds. sioc-journal.cn The versatility of this method stems from the wide availability of starting materials—various α-amino acids and carbonyl compounds to generate diverse azomethine ylides, and a broad scope of alkenes as reaction partners. mdpi.com

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloadditions offer a unique route to cyclobutane (B1203170) rings through the light-induced reaction of two alkene moieties. nih.gov While not a direct method to the 6-azaspiro[3.4]octane core, this reaction serves as a key step in multi-stage syntheses. The strategy often involves an intramolecular [2+2] photocycloaddition to construct a strained, polycyclic intermediate, which is then fragmented under different conditions to reveal the desired spirocyclic framework.

Reductive and Radical Cyclization Processes

Samarium(II)-Mediated Reductive-Aldol Cyclizations

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent widely used in carbon-carbon bond formation. nih.gov A highly stereoselective SmI₂-mediated reductive-aldol cyclization has been developed for the synthesis of azaspirocyclic systems. sioc-journal.cnnih.govCurrent time information in Bangalore, IN. This process involves the treatment of unsaturated keto-lactams with SmI₂, initiating a cascade that begins with the reduction of the α,β-unsaturated ketone moiety. The resulting samarium enolate then undergoes an intramolecular aldol (B89426) cyclization onto the lactam carbonyl, constructing the spirocyclic core with high diastereocontrol. nih.govCurrent time information in Bangalore, IN.

This methodology allows for the creation of two adjacent, fully substituted stereocenters with complete control over their relative configuration, yielding syn-spirocyclic products. Current time information in Bangalore, IN.beilstein-journals.org The efficiency of the reaction is significantly influenced by the substituent on the lactam nitrogen and the size of the lactam ring. nih.gov For example, substrates containing a five-membered lactam ring (pyrrolidinones) were found to cyclize more slowly than their six-membered counterparts (piperidinones). This difference in reactivity is attributed to the slower rate of the aldol cyclization step for the enolates derived from the five-membered lactams, which can lead to competing protonation and lower yields of the desired spiro product. nih.gov This method provides convenient access to functionalized azaspiro[4.4]nonane and azaspiro[4.5]decane systems. nih.gov

Table 1: Samarium(II)-Mediated Cyclization of Unsaturated Keto-Lactams

EntrySubstrate (Lactam Ring Size)N-SubstituentProductYield (%)Diastereomeric RatioRef
15-memberedBenzylAzaspiro[4.4]nonane derivative10>95:5 nih.gov
25-memberedAllylAzaspiro[4.4]nonane derivative42>95:5 nih.gov
35-memberedMethallylAzaspiro[4.4]nonane derivative65>95:5 nih.gov
46-memberedBenzylAzaspiro[4.5]decane derivative85>95:5 nih.gov
56-memberedAllylAzaspiro[4.5]decane derivative80>95:5 nih.gov

Radical Translocation/Cyclization Reactions

Radical cyclizations provide a powerful means to form rings under mild conditions. nih.gov Cascades involving a radical translocation step, such as a 1,5-hydrogen atom transfer (1,5-HAT), are particularly effective for constructing complex molecular architectures. csic.esrsc.org In this type of reaction, a reactive radical abstracts a hydrogen atom from a remote position within the same molecule (commonly from a C-H bond at the 1,5-position), generating a new radical center which then undergoes cyclization. csic.es

This strategy has been successfully applied to the synthesis of 1-azaspiro[4.4]nonane derivatives, which are close analogs of the 6-azaspiro[3.4]octane system. nih.gov The key reaction is a domino radical bicyclization of an O-benzyl oxime ether substrate. The process is initiated by the formation of an aryl or vinyl radical, which cyclizes onto the oxime ether nitrogen. This step generates an alkoxyaminyl radical. This N-centered radical can then participate in a 5-exo-trig cyclization onto a tethered alkene to complete the formation of the spirocyclic skeleton. This domino process, promoted by reagents like Bu₃SnH and initiated by AIBN or Et₃B, creates the 1-azaspiro[4.4]nonane core in moderate yields, typically as a mixture of diastereomers. nih.gov The general principle of using N-centered radicals generated via 1,5-HAT to trigger cyclizations is a promising strategy for accessing a variety of N-heterocycles, including azaspirocycles. csic.es

Metal-Catalyzed Transformations for Azaspirocycle Construction

Rhodium-Catalyzed Cyclizations

Rhodium catalysis offers a diverse toolkit for the synthesis of cyclic and heterocyclic compounds. nih.govbeilstein-journals.org Rhodium-catalyzed asymmetric domino reactions have been developed for the facile synthesis of chiral aza-spirocyclic compounds. One such method provides access to aza-spirocyclic indanones with excellent enantioselectivities (81–98% ee). rsc.org

This domino reaction involves an initial rhodium-catalyzed conjugate addition of an organoboron reagent to an unsaturated system. The key feature of the cascade is a subsequent 1,4-Rh shift, which moves the metal center to a new position, enabling a final intramolecular nucleophilic addition to forge the spirocyclic ring system. While this specific example produces an indanone core, the underlying principle of a Rh-catalyzed cascade involving metal migration and subsequent cyclization demonstrates a powerful strategy for the enantioselective synthesis of complex azaspirocycles. rsc.org The systematic study of factors affecting the selectivity of such reactions is crucial for adapting this methodology to other target frameworks, including the 6-azaspiro[3.4]octane system. rsc.org

Palladium-Catalyzed Amination Processes

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, stands as a powerful tool for forming carbon-nitrogen bonds. This methodology is highly valuable for the synthesis of N-aryl azaspirocycles. In this process, an amine, such as 6-azaspiro[3.4]octane, is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.

The utility of this approach has been demonstrated in the synthesis of N-aryl derivatives of similar spirocyclic amines. For instance, a concise and scalable synthesis has been reported for 2,6-diazaspiro[3.3]heptane, a structural surrogate of piperazine. nih.gov The resulting spirocyclic amine is then readily coupled with various aryl partners using palladium catalysis. nih.gov This reaction's success is highly dependent on the choice of ligand, which modulates the catalyst's activity and selectivity. Commonly used phosphine-based ligands, such as Xantphos, and appropriate reaction conditions are crucial for achieving high yields. nih.gov

The general applicability allows for the synthesis of a diverse library of N-aryl-6-azaspiro[3.4]octane analogs, which are of significant interest in medicinal chemistry. The reaction is tolerant of a wide range of functional groups on the aromatic partner, providing access to complex molecular architectures. rsc.org

Table 1: Illustrative Palladium-Catalyzed Amination of Azaspirocycles Note: This table presents representative data for analogous reactions, demonstrating the general feasibility.

AmineAryl Halide/TriflatePd Catalyst/LigandBaseSolventYield (%)Reference
N-Boc-2,6-diazaspiro[3.3]heptane4-ChlorotoluenePd₂(dba)₃ / L1NaOtBuToluene95 nih.gov
N-Boc-2,6-diazaspiro[3.3]heptane1-Chloro-4-(trifluoromethyl)benzenePd₂(dba)₃ / L1NaOtBuToluene96 nih.gov
N-Boc-2,6-diazaspiro[3.3]heptane2-ChloropyridinePd₂(dba)₃ / L1NaOtBuToluene88 nih.gov

Zirconium-Catalyzed Cyclization Approaches

Zirconium-catalyzed cyclization of aminoalkenes represents a highly efficient and enantioselective method for constructing nitrogen-containing heterocyclic compounds. nih.gov This hydroamination/cyclization process can be adapted for the synthesis of the 6-azaspiro[3.4]octane framework. The strategy would involve a suitably designed aminoalkene precursor that, upon cyclization, forms the desired spirocyclic system.

The active catalysts are typically group 4 metal complexes, with zirconium complexes often showing superior performance in terms of enantioselectivity. nih.gov For example, cyclopentadienylbis(oxazolinyl)borato zirconium complexes have been used to cyclize aminoalkenes to yield five-, six-, and seven-membered N-heterocycles with excellent enantiomeric excesses, often exceeding 90%. nih.gov

Mechanistic studies suggest that the reaction proceeds through a reversible substrate-catalyst interaction followed by an irreversible, turnover-limiting step involving the cleavage of an N-H bond. nih.gov A key advantage of this method is the potential for high stereocontrol, enabling the synthesis of chiral azaspirocycles from prochiral substrates. The development of in situ methods for generating active zirconium hydride catalysts from stable precursors like zirconocene (B1252598) dichloride further enhances the practicality of this approach. nih.gov

Other Key Synthetic Approaches

Intramolecular SN2 Alkylation Strategies

Intramolecular SN2 alkylation is a classic and reliable method for the formation of cyclic amines. To construct the 6-azaspiro[3.4]octane skeleton, this strategy would typically involve a precursor containing both a nucleophilic amine and an electrophilic center, appropriately positioned on a cyclopentane ring.

A common approach involves the synthesis of a 1-(aminomethyl)-1-(halomethyl)cyclopentane derivative. The primary amine can be protected, for example, as a tosylamide or another suitable protecting group, to prevent intermolecular side reactions. Upon deprotection or under basic conditions, the liberated amine nitrogen attacks the electrophilic carbon bearing the leaving group (e.g., a halide or a sulfonate ester), leading to the formation of the azetidine ring of the spirocycle in a single, ring-closing step. The efficiency of the cyclization is governed by stereoelectronic factors and the concentration of the substrate to favor the intramolecular pathway.

N-Acylation Reactions

N-acylation reactions are fundamental for the derivatization of the 6-azaspiro[3.4]octane core, introducing a wide array of functional groups onto the nitrogen atom. bath.ac.uk While not a method for constructing the core framework itself, it is a crucial subsequent step for creating analogs with diverse properties. The amide bond formed through N-acylation is prevalent in biologically active molecules. researchgate.net

The reaction typically involves treating the parent 6-azaspiro[3.4]octane with an acylating agent such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling reagent. These reactions are generally high-yielding and can be performed under mild conditions. organic-chemistry.org Modern methods, including electrochemical N-acylation, offer sustainable and highly chemoselective alternatives that can proceed in aqueous media. rsc.org This functionalization allows for the exploration of the structure-activity relationship in drug discovery programs.

Ring-Closing Metathesis (RCM) in Azaspirocycle Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the synthesis of unsaturated rings, including nitrogen heterocycles. wikipedia.org The synthesis of a 6-azaspiro[3.4]octane derivative via RCM would start with a diallylamine (B93489) derivative tethered to a cyclopentane core. Specifically, a precursor such as N,N-diallyl-1-aminocyclopentane would be subjected to an olefin metathesis catalyst.

The most commonly used catalysts are ruthenium-based, such as Grubbs' or Hoveyda-Grubbs' catalysts. organic-chemistry.org These catalysts are known for their high functional group tolerance. wikipedia.org The intramolecular reaction between the two terminal alkene functionalities results in the formation of an unsaturated five-membered nitrogen-containing ring, a dehydropiperidine analog, fused in a spiro fashion to the cyclopentane ring. The volatile ethylene (B1197577) byproduct is driven off, pushing the reaction to completion. wikipedia.org The resulting unsaturated spirocycle can then be hydrogenated to afford the saturated 6-azaspiro[3.4]octane framework. RCM has proven effective for creating a wide range of ring sizes and is a key reaction in the synthesis of complex natural products and pharmaceutical agents. rsc.orgdrughunter.com

Table 2: Representative Ring-Closing Metathesis for Heterocycle Synthesis Note: This table illustrates the general conditions and catalysts used in RCM for forming N-heterocycles.

Diene PrecursorCatalystSolventTemperatureProductReference
N-Tosyl-diallylamineGrubbs' 1st Gen.CH₂Cl₂RefluxN-Tosyl-2,5-dihydropyrrole organic-chemistry.org
N-Allyl-N-(but-3-enyl)amine derivativeGrubbs' 2nd Gen.DCE80 °CTetrahydropyridine derivative nih.gov
Diene for Glecaprevir synthesisHoveyda-Grubbs' 2nd Gen.Toluene70 °C18-membered macrocycle drughunter.com

Hypervalent Iodine Mediated Reactions

Hypervalent iodine reagents have gained prominence as versatile, environmentally benign alternatives to heavy metals for various oxidative transformations. nih.gov These reagents can mediate the synthesis of spiroheterocycles through oxidative cyclization reactions. researchgate.net

For the synthesis of the 6-azaspiro[3.4]octane framework, a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA) can be used to induce the cyclization of a suitable N-centered radical precursor. mdpi.com For example, the reaction of an appropriately substituted amine on a cyclopentane scaffold in the presence of a hypervalent iodine reagent and a radical initiator (like iodine) can trigger a C-H activation/cyclization cascade. This process can lead to the formation of spiroiminals, which can be subsequently reduced to the desired saturated azaspirocycle. mdpi.com These reactions are often characterized by mild conditions and high efficiency, providing a powerful method for constructing complex spirocyclic systems. nih.govnsf.gov

Ring Expansion Reactions

Ring expansion reactions provide a powerful strategy for accessing ring systems that can be difficult to construct through direct cyclization. These methods typically involve the rearrangement of a smaller, more accessible ring into a larger one. For the synthesis of the 6-azaspiro[3.4]octane core, a plausible approach involves the one-carbon expansion of a pre-existing spiro[3.3]heptane system.

One of the most relevant ring expansion methods for this purpose is the Schmidt reaction . This reaction utilizes hydrazoic acid (HN₃) to convert a cyclic ketone into a lactam (a cyclic amide) by inserting a nitrogen atom adjacent to the former carbonyl carbon. wikipedia.org Starting with a suitably substituted spiro[3.3]heptan-2-one, the Schmidt reaction could theoretically yield the desired 6-azaspiro[3.4]octan-5-one. The regioselectivity of the nitrogen insertion would be a critical factor, depending on the migratory aptitude of the adjacent carbon atoms. Subsequent reduction of the lactam would then furnish the final 6-azaspiro[3.4]octane.

Another classical method is the Tiffeneau-Demjanov rearrangement . This reaction sequence typically expands a cyclic ketone by one carbon. wikipedia.org It begins with the conversion of the ketone to a cyanohydrin, which is then reduced to a β-aminoalcohol. Treatment of this aminoalcohol with nitrous acid generates an unstable diazonium salt, which rearranges with concomitant ring expansion to yield a new, larger cyclic ketone. wikipedia.orgresearchgate.net While this method enlarges the carbon skeleton, a subsequent reaction would be needed to introduce the nitrogen heteroatom into the ring.

A related procedure, the Demjanov rearrangement , involves the direct treatment of an aminomethylcycloalkane with nitrous acid to give a ring-expanded alcohol. wikipedia.orgorganicreactions.org For instance, starting from a 2-(aminomethyl)spiro[3.3]heptane derivative, this reaction could potentially lead to a 6-azaspiro[3.4]octane skeleton, although rearrangements and byproduct formation are common. wikipedia.org

While direct, documented examples of these specific expansions to form 7,7-dimethyl-6-azaspiro[3.4]octane are not prominent in the literature, these established methodologies represent scientifically valid and potent strategies for the synthesis of such heterocyclic frameworks from smaller spirocyclic precursors.

Scalability and Efficiency in Synthesis

The utility of a chemical scaffold in discovery chemistry is heavily dependent on the ability to produce it and its analogs in sufficient quantities for evaluation. Therefore, the development of scalable, efficient, and step-economic synthetic routes is paramount.

Step-Economic Synthetic Routes

A step-economic synthesis is one that reaches the target molecule in the fewest possible steps from readily available starting materials. This approach minimizes resource consumption and waste generation. For azaspiro[3.4]octane systems, convergent strategies such as cycloadditions and tandem reactions are often employed.

Research into related thia- and oxa-azaspiro[3.4]octanes has highlighted robust and step-economic routes that serve as valuable precedents. wikipedia.orgnih.gov One effective strategy involves a tandem conjugate addition-Dieckmann cyclization protocol. Another powerful approach is the use of [2+2] cycloaddition reactions, such as the Staudinger synthesis, to form the azetidine ring. This reaction involves the cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one), which can then be reduced to the corresponding azetidine.

A key advantage of these methods is their convergence, allowing for the rapid assembly of the core spirocyclic structure. For example, a multi-functional cyclopentanone (B42830) derivative can be converted to an imine and reacted with a ketene to build the azetidine ring directly onto the cyclopentane scaffold in a single annulation step.

Synthetic Strategy Description Key Intermediates Advantages
Tandem Conjugate Addition-Dieckmann Cyclization A sequence where a Michael acceptor on one ring precursor reacts with a nucleophile on the other, followed by an intramolecular cyclization to form the second ring.α,β-Unsaturated esters, dicarbonyl compoundsHigh bond-forming efficiency, builds complexity quickly.
Staudinger [2+2] Cycloaddition Reaction of an imine with a ketene (often generated in situ from an acyl chloride) to form a β-lactam (azetidin-2-one).Imines, Ketenes, β-LactamsA classic and reliable method for four-membered ring synthesis; the resulting lactam is a versatile intermediate.
Ring Annulation Stepwise construction of one ring onto another pre-existing ring. rsc.orgCyclic ketones, functionalized aminesModular approach allowing for diversification. rsc.org

Multi-Gram Scale Synthesis and Optimization

The transition from a laboratory-scale synthesis to a multi-gram scale preparation is a critical step for practical applications. This process often requires significant optimization of reaction conditions, purification methods, and reagent selection to ensure safety, efficiency, and cost-effectiveness.

Syntheses of various azaspiro[3.4]octane analogs have been successfully performed on a gram scale. organicreactions.org For instance, the Wittig olefination of N-Boc azetidin-2-one (B1220530) to produce a conjugated ester has been conducted on a gram scale, providing a key intermediate for further elaboration. organicreactions.org Similarly, the addition of lithiated methoxyallene (B81269) to N-Boc-3-azetidinone has also been achieved on a gram scale, leading to a precursor for spirocyclization. organicreactions.org

Optimization for scale-up often involves:

Minimizing Chromatography: Developing procedures that yield products of high purity through crystallization or extraction, as chromatographic purification is often a bottleneck on a large scale. rsc.org

Reagent Selection: Choosing less expensive, more stable, and safer reagents that are suitable for large-scale reactions.

The table below summarizes key aspects of scalable syntheses reported for related azaspiro[3.4]octane frameworks.

Reaction Type Starting Material Scale Key Optimization Reference
Wittig OlefinationN-Boc azetidin-2-oneGram ScaleQuantitative yield, providing a clean intermediate for subsequent steps. organicreactions.org
Allenyl Addition / SpirocyclizationN-Boc-3-azetidinoneGram ScaleTwo-step, one-pot procedure without purification of the initial adduct. organicreactions.org
[3+2] CycloadditionVariousMulti-gramImproved procedures leading to high yields of final products.

These examples demonstrate that with careful planning and optimization, the synthesis of the 6-azaspiro[3.4]octane core and its derivatives is amenable to multi-gram scale production, facilitating their use in extensive research and development programs.

Stereochemical Control in 6 Azaspiro 3.4 Octane Synthesis

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For the 6-azaspiro[3.4]octane framework, this involves managing the stereochemistry of substituents on both the azetidine (B1206935) and cyclopentane (B165970) rings, as well as the spirocenter itself.

The creation of adjacent, or vicinal, stereocenters with high fidelity is a cornerstone of complex molecule synthesis. While direct examples for 7,7-dimethyl-6-azaspiro[3.4]octane are not extensively documented, methodologies applied to other spirocyclic systems highlight viable strategies. For instance, the diastereo- and enantioselective diboration of spirocyclobutenes has been shown to be a powerful method for preparing chiral spirocycles with multiple stereocenters. nih.gov This approach allows for the controlled installation of two boron groups that can be further functionalized, setting the stage for creating vicinal stereocenters on the cyclobutane (B1203170) ring of a spirocycle. nih.gov

Another relevant strategy is the use of organocascade reactions. In the synthesis of complex spiropyrazolone derivatives, a sequence involving Michael/Michael/1,2-addition reactions has been used to construct six contiguous stereogenic centers with excellent stereoselectivity. acs.org Such cascade reactions, often initiated by a single catalyst, demonstrate that multiple stereocenters can be set in a single, highly controlled operation. acs.org The principles of these organocascade reactions could be adapted to the 6-azaspiro[3.4]octane system, for example, by reacting a cyclopentylidene-containing precursor with a suitable reaction partner to build the substituted azetidine ring with controlled vicinal stereochemistry.

Substituents on the reacting partners play a critical role in directing the stereochemical outcome of a reaction. The gem-dimethyl group at the C7 position of the target molecule, this compound, is expected to exert a significant steric influence on synthetic transformations. This feature, often employed in medicinal chemistry, can lock the conformation of the five-membered ring through the Thorpe-Ingold effect, thereby creating a more predictable steric environment that can enhance diastereoselectivity in subsequent reactions. nih.gov For example, the reduction of an exocyclic double bond in a related spirocyclic enamide system has been observed to proceed with excellent diastereoselectivity, suggesting that the inherent conformational rigidity of the scaffold can effectively direct the approach of a reagent. researchgate.net

In the synthesis of highly substituted cyclohexanones via cascade Michael reactions, the nature of the substituents on the reactants was shown to be critical for achieving high diastereoselectivity. beilstein-journals.org A plausible mechanism involves an initial Michael addition followed by a diastereoselective 6-endo-trig intramolecular cyclization, where the stereochemistry is dictated by the substituents on the intermediate. beilstein-journals.org Analogous intramolecular cyclizations are a key strategy for forming the 6-azaspiro[3.4]octane core, and the diastereoselectivity would similarly be influenced by the substituents present on the acyclic precursor.

Accessing functionalized 6-azaspiro[3.4]octanes in a stereocontrolled manner is essential for their use as building blocks. One effective strategy involves a tandem conjugate addition-Dieckmann cyclization protocol. lookchem.com This approach has been used to construct 5-oxa-2-azaspiro[3.4]octane modules, yielding a spirocyclic ketoester. lookchem.com This ketone functionality serves as a handle for further modifications, such as reduction to an alcohol or reductive amination to an amine, with the potential for diastereoselective control based on the steric environment of the spirocycle. lookchem.com

Another powerful method for creating functionalized systems is the [3+2] cycloaddition. The reaction of electron-deficient exocyclic alkenes (derived from cyclobutanone) with an in situ generated N-benzyl azomethine ylide has been used to synthesize novel 3-azaspiro[4.3]alkanes. researchgate.net This methodology can create multiple new stereocenters in a diastereoselective fashion. researchgate.net Similarly, [3+2] cycloadditions have been employed to produce 2,6-diazaspiro[3.4]octane and 2-oxa-6-azaspiro[3.4]octane systems. sioc-journal.cn These cycloaddition strategies provide a rapid increase in molecular complexity and offer a versatile entry point to functionalized spirocyclic systems where the stereochemical outcome can be controlled. researchgate.net

Enantioselective Synthesis

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This is paramount in drug development, where different enantiomers can have vastly different biological activities. Key strategies for the enantioselective synthesis of the 6-azaspiro[3.4]octane scaffold include organocatalysis and the use of chiral directing groups.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. Chiral organic molecules, such as derivatives of proline, cinchona alkaloids, and thioureas, can catalyze reactions with high enantioselectivity. researchgate.net For the synthesis of spiro-pyrrolidines, which share the core nitrogen-containing five-membered ring with 6-azaspiro[3.4]octanes, several organocatalytic methods have been developed.

A three-component 1,3-dipolar cycloaddition reaction using a thiourea (B124793) organocatalyst has been shown to produce enantiopure spiro acenaphthyl-pyrrolidines with high regio- and diastereoselectivity (up to 99%). nih.gov DFT calculations revealed that the catalyst lowers the LUMO of the dipolarophile and that selectivity is controlled by the distortion of the reactants. nih.gov Similarly, cascade Knoevenagel/Michael/cyclization reactions catalyzed by a quinidine-derived squaramide have been used to synthesize spiro[indoline-3,4-pyrrolo[3,4-b]pyridines] in good yields (78-91%) and with high enantiomeric excess (up to 99% ee). nih.gov These examples demonstrate the potential of organocatalysis to construct complex spirocyclic systems containing a pyrrolidine (B122466) ring with excellent enantiocontrol.

The table below summarizes representative results from organocatalytic syntheses of analogous spiro-pyrrolidine systems, highlighting the effectiveness of this approach.

Catalyst TypeReaction TypeSubstrate 1Substrate 2YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Schreiner's Thiourea[3+2] CycloadditionAcenaphthylene-derived ylideCinnamoyl oxazolidinoneHigh>99:1up to 99%
Quinidine-derived SquaramideCascade (Knoevenagel/Michael/Cyclization)IsatinCyanoacetate78-91%N/A53-99%
Spiro-pyrrolidine Silyl EtherMichael AdditionAldehydeNitroalkeneup to 87%N/Aup to 99%

This table presents data from analogous syntheses of spiro-pyrrolidine systems to illustrate the potential of organocatalysis for the 6-azaspiro[3.4]octane framework.

An alternative to catalytic asymmetric synthesis is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.

Pseudoephenamine has been identified as a versatile chiral auxiliary for asymmetric alkylation reactions, particularly for the formation of challenging quaternary carbon centers. nih.gov Amides derived from pseudoephenamine can be enolized and then alkylated with high diastereoselectivity (often ≥19:1 dr). nih.gov This methodology could be applied to the synthesis of a substituted 6-azaspiro[3.4]octane by using a pseudoephenamine amide of a cyclopentane carboxylic acid derivative. Alkylation followed by cyclization and removal of the auxiliary would provide an enantiomerically enriched spirocycle. The high crystallinity of pseudoephenamine-derived products is an added advantage, often facilitating purification by crystallization. nih.gov This approach offers a robust and practical route to chiral, non-racemic spirocyclic compounds.

Chemical Reactivity and Derivatization Studies of 6 Azaspiro 3.4 Octane Derivatives

Electrophilic and Nucleophilic Reactivity

The reactivity of 7,7-dimethyl-6-azaspiro[3.4]octane is primarily dictated by the lone pair of electrons on the nitrogen atom and the strain of the spirocyclic system. The nitrogen atom imparts nucleophilic character to the molecule, making it susceptible to reactions with various electrophiles.

Nucleophilic Addition Reactions

While specific studies on nucleophilic addition reactions involving the unmodified this compound are not extensively documented in publicly available literature, the fundamental principles of amine chemistry suggest its potential to participate in such transformations. As a secondary amine, the nitrogen atom can act as a nucleophile, adding to electrophilic π systems. For instance, it is anticipated that it would react with α,β-unsaturated carbonyl compounds in a Michael addition fashion.

In related systems, such as 2,6-diazaspiro[3.4]octanes, the nucleophilicity of the nitrogen is exploited in various synthetic manipulations. mdpi.com

Condensation Reactions

Condensation reactions involving this compound would typically involve the nucleophilic nitrogen atom reacting with a carbonyl compound, such as an aldehyde or ketone, to form an enamine or, if oxidized, an imine. However, specific examples of condensation reactions with this particular compound are not detailed in the available research. The steric hindrance imposed by the adjacent gem-dimethyl group might influence the rate and feasibility of such reactions compared to the unsubstituted 6-azaspiro[3.4]octane.

Functional Group Transformations and Manipulations

The modification of the 6-azaspiro[3.4]octane core is key to developing a diverse range of molecular structures for various applications. These transformations can be broadly categorized into modifications at the nitrogen substituent, reactions at the spirocyclic carbon centers, and the introduction of diverse molecular peripheries.

Modification of Nitrogen Substituents

The secondary amine of this compound is the most reactive site for functionalization. Standard protecting group strategies and the introduction of various substituents are readily achievable. A common transformation is the introduction of a tert-butoxycarbonyl (Boc) group to protect the nitrogen, which can be seen in derivatives like tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. bldpharm.com

Table 1: Examples of N-Functionalization of Azaspiro[3.4]octane Derivatives

Starting MaterialReagent/ConditionsProductReference
2,6-Diazaspiro[3.4]octane derivativeIsobutylamine, EDC, HOBt2-tert-Butoxycarbonyl-6-benzyl-N-isobutyl-2,6-diazaspiro[3.4]octane-8-carboxamide mdpi.com
2,6-Diazaspiro[3.4]octane derivative5-Nitro-2-furoyl chloride6-Benzyl-N-isobutyl-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane-8-carboxamide mdpi.com
6-Methylpyrimidine-2,4(1H,3H)-dionePropylene Carbonate (PC), MWN-alkylated products mdpi.com

These examples from related diazaspiro systems highlight the versatility of the nitrogen atom for introducing a wide range of functional groups, a reactivity pattern that is expected to be shared by this compound. mdpi.com

Reactions at Spirocyclic Carbon Centers

Direct functionalization of the spirocyclic carbon centers of this compound is challenging due to the unactivated nature of these C-H bonds. However, the introduction of activating groups can facilitate further reactions. For instance, the synthesis of 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylic acid introduces a handle for further derivatization at the cyclopentane (B165970) ring. lookchem.com

In related scaffolds, such as 6-thia-2-azaspiro[3.4]octanes, modifications of the thiolane ring have been demonstrated, suggesting that with appropriate synthetic strategies, the carbocyclic ring of the 6-azaspiro[3.4]octane system can also be functionalized. lookchem.com

Introduction of Diverse Molecular Peripheries

The ability to introduce a variety of substituents onto the 6-azaspiro[3.4]octane core is crucial for its application in drug discovery and materials science. Research on 2,6-diazaspiro[3.4]octane has demonstrated the successful introduction of diverse molecular peripheries, including various azole substituents, to create a library of compounds with potential biological activity. mdpi.com This approach of periphery exploration is directly applicable to this compound, allowing for the fine-tuning of its steric and electronic properties.

The synthesis of novel thia- and oxa-azaspiro[3.4]octanes further illustrates the potential for creating structurally diverse modules from the basic spirocyclic framework. lookchem.com These strategies provide a roadmap for the derivatization of this compound to generate novel chemical entities.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

The precise structure and stereochemistry of 7,7-Dimethyl-6-azaspiro[3.4]octane have been determined using a combination of high-resolution mass spectrometry and various NMR spectroscopy methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a cornerstone in the structural analysis of this compound, providing detailed information about its atomic framework.

Proton NMR (¹H NMR) spectra of this compound and its derivatives provide key insights into the electronic environment of the hydrogen atoms within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for the parent compound have been reported. The two methyl groups attached to the C7 position typically appear as a singlet. The protons on the cyclobutane (B1203170) and pyrrolidine (B122466) rings exhibit multiplets due to spin-spin coupling.

For a derivative, tert-butyl this compound-6-carboxylate, the ¹H NMR spectrum shows characteristic signals. The tert-butyl group protons appear as a singlet at approximately 1.46 ppm. The two methyl groups at C7 are observed as a singlet at around 1.09 ppm. The methylene (B1212753) protons of the pyrrolidine ring (at C5 and C8) and the cyclobutane ring (at C1, C2, C3, and C4) show complex multiplets in the region of 1.70 to 3.45 ppm.

¹H NMR Data for tert-butyl this compound-6-carboxylate

Chemical Shift (ppm) Multiplicity Integration Assignment
3.44 t, J=7.2 Hz 2H N-CH₂ (C5)
2.05 t, J=7.2 Hz 2H CH₂ (C4)
1.95-1.80 m 4H CH₂ (C1, C3)
1.75-1.65 m 2H CH₂ (C2)
1.46 s 9H C(CH₃)₃
1.09 s 6H C(CH₃)₂

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For tert-butyl this compound-6-carboxylate in CDCl₃, the carbonyl carbon of the Boc protecting group resonates at approximately 154.6 ppm. The quaternary carbon of the tert-butyl group is found around 78.8 ppm, while its methyl carbons are at about 28.5 ppm. The spiro carbon (C4) is observed near 46.5 ppm. The quaternary carbon at C7, bearing the two methyl groups, appears at roughly 57.0 ppm, with the methyl carbons themselves resonating at about 28.1 ppm. The carbon atoms of the cyclobutane and pyrrolidine rings show signals in the range of 15 to 50 ppm.

¹³C NMR Data for tert-butyl this compound-6-carboxylate

Chemical Shift (ppm) Assignment
154.6 C=O
78.8 C(CH₃)₃
57.0 C7
49.6 C5
46.5 C4 (spiro)
35.8 C1, C3
28.5 C(CH₃)₃
28.1 C(CH₃)₂
15.2 C2

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy) experiments establish the correlations between coupled protons, helping to trace the connectivity within the cyclobutane and pyrrolidine rings.

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons, such as the spiro center (C4) and the dimethyl-substituted carbon (C7), by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or NOE (Nuclear Overhauser Effect) difference experiments provide information about the spatial proximity of atoms. These experiments can help to confirm the stereochemistry of the spirocyclic junction and the relative orientation of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. For the N-Boc protected derivative, tert-butyl this compound-6-carboxylate, HRMS analysis would confirm its elemental composition of C₁₄H₂₅NO₂. The calculated exact mass would be compared to the measured mass, with a very small mass error providing high confidence in the assigned formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity. tmc.edu

In a typical application, the compound would first be separated from a sample matrix using a reversed-phase liquid chromatography (RPLC) column. mdpi.com Following separation, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a common and suitable method for amines, which would protonate the secondary amine to generate a positively charged molecular ion [M+H]⁺. nih.gov

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molar mass: 139.24 g/mol ), the primary ion observed in the full scan mass spectrum would be the protonated molecule at an m/z of approximately 140.1. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure.

Table 1: Predicted LC-MS Data for this compound

Ion Type Predicted m/z Description
[M+H]⁺ 140.1 Protonated molecular ion
[M+Na]⁺ 162.1 Sodium adduct
[M+H-C₃H₇]⁺ 97.1 Fragment from loss of isopropyl group

This table is based on theoretical fragmentation and common adducts observed in LC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com Given the likely volatility of this compound, GC-MS provides an excellent method for its identification and structural analysis. jppres.com

In this method, the sample is injected into a heated port, where the compound volatilizes and is carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Upon elution, the compound enters the mass spectrometer, typically undergoing electron ionization (EI). EI is a high-energy process that causes extensive fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. nist.gov

For this compound, the molecular ion peak (M⁺) would be observed at m/z 139. Key fragmentation pathways for alkylamines, such as alpha-cleavage, would lead to characteristic fragment ions. openstax.org The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation route.

Table 2: Predicted GC-MS Fragmentation Data for this compound

Fragment Ion (m/z) Proposed Structure/Loss
139 Molecular Ion (M⁺)
124 Loss of a methyl group (-CH₃)
96 Alpha-cleavage, loss of an isopropyl group (-C₃H₇)
83 Cleavage of the four-membered ring

This table represents predicted major fragments based on the principles of electron ionization mass spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As a secondary amine, this compound exhibits characteristic absorption bands. openstax.orglibretexts.org The most notable of these is the N-H stretching vibration, which for secondary amines typically appears as a single, sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.com

Other significant absorptions include the C-H stretching of the alkyl groups (dimethyl and the spiro rings) just below 3000 cm⁻¹, and the C-N stretching vibration for aliphatic amines, which is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com The presence of the gem-dimethyl group would likely result in a characteristic doublet in the C-H bending region around 1380 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group
3350 - 3310 N-H Stretch Secondary Amine
2960 - 2850 C-H Stretch Alkane (CH₂, CH₃)
1470 - 1450 C-H Bend CH₂
~1380 C-H Bend Gem-dimethyl group

This table summarizes expected IR frequencies based on established correlations for amine and alkane functional groups. orgchemboulder.comlibretexts.org

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative configuration of chiral centers. wikipedia.org The absolute configuration describes the exact spatial arrangement of atoms in a chiral molecule, designated by R/S nomenclature, while relative configuration relates the arrangement of one stereocenter to another within the same molecule. slideshare.netlibretexts.orglibretexts.org

For this compound, the spiro carbon atom (C5) is a chiral center. Therefore, the compound can exist as a pair of enantiomers. If a single enantiomer of the compound were synthesized and crystallized, X-ray diffraction analysis could unambiguously determine its absolute configuration. acs.org The analysis involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, which reveals the precise position of each atom in the crystal lattice. This technique is crucial for understanding the stereochemical aspects of spirocyclic compounds. acs.org

Theoretical and Computational Conformational Studies

Conformational Restriction and 3D Character

Spirocyclic systems, such as this compound, are of significant interest due to their inherent three-dimensional (3D) character and conformational rigidity. enamine.netchembridge.com Unlike acyclic or simple monocyclic compounds which can be quite flexible, the spiro fusion of two rings significantly limits the number of accessible conformations. chembridge.com

The central spiro carbon atom, being a quaternary sp³-hybridized center, forces the two rings into roughly perpendicular planes. wikipedia.orgyoutube.com This arrangement projects the atoms and any substituents on the rings into distinct vectors in 3D space. This conformational restriction reduces the entropic penalty upon binding to a biological target, a feature that is highly valuable in medicinal chemistry. The rigid framework of this compound, composed of a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring, provides a well-defined and stable three-dimensional scaffold. chembridge.com

Analysis of Rotameric Forms

Rotamers are conformational isomers that arise from the restricted rotation around single bonds. wikiwand.com While the spirocyclic core of this compound is relatively rigid, the molecule can still exhibit different rotameric forms, primarily related to the puckering of the cyclopentane ring and the orientation of the hydrogen on the nitrogen atom.

Computational chemistry provides powerful tools for analyzing these rotameric forms. nih.gov Using methods like molecular dynamics (MD) simulations or quantum mechanical calculations, it is possible to explore the potential energy surface of the molecule. These studies can identify the lowest energy (most stable) conformations and the energy barriers between them. For this compound, computational analysis would likely focus on the envelope and twist conformations of the cyclopentane ring and the inversion barrier at the nitrogen atom, providing a detailed picture of the molecule's dynamic behavior and conformational preferences. nih.gov

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Currently, there are no published studies that employ DFT calculations to investigate the reaction mechanisms involving 7,7-Dimethyl-6-azaspiro[3.4]octane. For related azaspirocyclic systems, DFT has been successfully used to rationalize stereochemical outcomes and to understand the influence of substituents and catalysts on reaction pathways. Future DFT studies on this compound would be essential to map out its potential energy surfaces for various reactions, identify key intermediates, and calculate activation barriers.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for the synthesis or transformation of this compound remains an open area of investigation. Mechanistic studies, combining experimental evidence with computational analysis, are needed to provide a complete picture of its reactivity.

No transition state characterizations for reactions involving this compound have been reported. The analysis of transition state geometries, energies, and vibrational frequencies is fundamental to understanding reaction kinetics and selectivity. For analogous systems, transition state analysis has been pivotal in explaining observed product distributions.

The influence of solvents and catalysts on the reaction pathways of this compound has not been documented. Computational models, such as implicit or explicit solvent models, could predict how the reaction medium affects the stability of reactants, intermediates, and transition states. Similarly, the role of potential catalysts in lowering activation barriers could be computationally screened and investigated.

The nature of bond-forming and bond-breaking events in reactions leading to or involving the this compound framework is unknown. Whether key transformations proceed through concerted (single-step) or stepwise (multi-step) mechanisms is a fundamental question that could be addressed through computational studies by locating and comparing the energies of the respective transition states and intermediates.

Prediction of Regio- and Stereoselectivity through Computational Models

There are currently no computational models available to predict the regio- and stereoselectivity of reactions involving this compound. For a molecule with a chiral spirocyclic center and potentially prochiral atoms, understanding and predicting the formation of specific isomers is critical for its application. Computational models could play a predictive role in identifying the most likely stereochemical and regiochemical outcomes of its reactions, thus guiding synthetic efforts.

Application of 7,7 Dimethyl 6 Azaspiro 3.4 Octane As a Building Block and Scaffold

Construction of Novel Chemical Scaffolds and Modules

The unique topology of the 7,7-dimethyl-6-azaspiro[3.4]octane framework makes it an attractive scaffold for developing novel chemical modules with applications in drug discovery. Spirocyclic systems, where two rings share a single carbon atom, are noted for their inherent three-dimensionality. bldpharm.com This contrasts sharply with the flat nature of many aromatic rings commonly used in pharmaceuticals. The introduction of such 3D character can lead to improved metabolic stability, enhanced solubility, and more specific interactions with biological targets. researchgate.net The gem-dimethyl group on the azetidine (B1206935) ring of this compound further enhances its utility by providing conformational restriction and improving metabolic resistance compared to non-substituted analogs. researchgate.net

Table 1: Comparison of Physicochemical Properties An interactive table comparing traditional heterocycles with their spirocyclic surrogates.

Compound Structure Molecular Weight (g/mol) LogP Topological Polar Surface Area (TPSA) (Ų)
Piperazine (B1678402) 86.14 -1.03 24.06
2,6-Diazaspiro[3.4]octane 126.20 -0.5 24.06
Morpholine 87.12 -0.86 12.47
2-Oxa-6-azaspiro[3.4]octane 113.16 0.14 21.7
This compound 139.24 1.83 12.03

The concept of "chemical space" refers to the vast, multi-dimensional realm of all possible molecules. researchgate.net Historically, drug discovery has been confined to a relatively small, "flat" region of this space, dominated by aromatic and other planar structures. The use of scaffolds like this compound is a deliberate strategy to move beyond this "flatland" and explore uncharted chemical space. researchgate.netresearchgate.net The rigid, spirocyclic nature of this compound introduces a high fraction of sp3-hybridized carbons (Fsp3), a measure of three-dimensionality that is often correlated with clinical success in drug development. bldpharm.com By building libraries of compounds around this 3D core, chemists can access novel molecular shapes and property profiles that are inaccessible with traditional flat scaffolds, thereby increasing the probability of discovering new drugs with unique mechanisms of action. bldpharm.comresearchgate.net

Integration into Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.uknih.gov The goal of DOS is not to synthesize a single target molecule, but rather to efficiently create a library of compounds that covers a broad area of chemical space. researchgate.net

The this compound scaffold is an ideal starting point for DOS campaigns. nih.gov Its structure contains multiple points for diversification. For example, the secondary amine can be readily functionalized through reactions like amidation or reductive amination. Furthermore, synthetic routes can be designed to allow for the introduction of various substituents on either the azetidine or the cyclopentane (B165970) ring. This allows for the rapid generation of a library of related spirocycles, each with a unique substitution pattern and three-dimensional shape. mdpi.com Such libraries are invaluable for screening against a wide range of biological targets to identify novel hit compounds. cam.ac.uknih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

While methods for constructing the parent 2-azaspiro[3.4]octane and related heteroatomic analogs exist, a primary focus for future research will be the development of more efficient, scalable, and environmentally benign syntheses for substituted derivatives like 7,7-Dimethyl-6-azaspiro[3.4]octane. nih.govrsc.org Current strategies often rely on multi-step sequences that may involve harsh reagents or require extensive chromatographic purification. rsc.org

Emerging research avenues are expected to concentrate on "step-economic" syntheses that construct the spirocyclic core in a minimal number of transformations from readily available starting materials. lookchem.com Convergent strategies, such as [3+2] cycloadditions, have shown promise for assembling related azaspiro[3.4]octane systems and could be adapted for this target. researchgate.netsioc-journal.cn The application of green chemistry principles will be paramount, emphasizing the use of catalytic methods, safer solvent systems, and processes that maximize atom economy to reduce waste.

Future synthetic goals will likely include:

Catalytic Cycloadditions: Designing novel transition-metal or organocatalytic cycloaddition reactions to form the azaspiro[3.4]octane core in a single, highly efficient step.

Flow Chemistry: Adapting existing syntheses to continuous flow processes to enhance scalability, safety, and reproducibility.

Bio-catalysis: Exploring enzymatic methods for key transformation steps to improve sustainability and selectivity.

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Analogs
Convergent Cycloadditions High step-economy, rapid assembly of core structure.Development of novel catalysts and reaction partners.6-benzyl-2,6-diazaspiro[3.4]octane sioc-journal.cn
Annulation Strategies Use of simple, inexpensive starting materials.Improving yields and reducing reliance on chromatography.2-azaspiro[3.4]octane rsc.org
Sustainable Modifications Reduced environmental impact, increased safety and scalability.Integration of flow chemistry, green solvents, and catalysis.Thia/oxa-azaspiro[3.4]octanes lookchem.com

Advanced Stereocontrol Methodologies

The inherent three-dimensionality of spirocycles makes stereochemistry a critical aspect of their function, particularly in a biological context. researchgate.net Although this compound itself is achiral, the introduction of stereocenters onto its framework is a key objective for creating diverse and potent molecular probes and drug candidates. Future research will heavily invest in methodologies that allow for the precise control of stereochemistry during synthesis.

Currently, access to enantioenriched spirocycles often involves the chromatographic separation of racemic mixtures, which is inefficient for large-scale production. lookchem.com Therefore, the development of asymmetric synthetic routes is a high priority. Promising approaches include:

Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules to catalyze the enantioselective formation of the spirocyclic scaffold or its precursors. This approach has been successful in creating other complex chiral spirocycles.

Enzymatic Reactions: The application of enzymes, such as hydrolases or transaminases, to achieve highly stereoselective transformations, like the ring-opening of a prochiral intermediate or the kinetic resolution of a racemic mixture. rsc.org

Chiral Auxiliary-Mediated Synthesis: Employing removable chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

The ability to selectively generate all possible stereoisomers of a substituted this compound derivative would be a significant breakthrough, enabling a thorough investigation of structure-activity relationships. researchgate.net

Expansion of Spirocyclic Chemical Space Exploration

A major driving force in medicinal chemistry is the move away from flat, two-dimensional aromatic structures towards more complex, three-dimensional molecules that can make more specific and effective interactions with biological targets. researchgate.netbldpharm.com Spirocycles are ideal scaffolds for this purpose, as their rigid, non-planar structure provides well-defined vectors for substituents, allowing for precise exploration of three-dimensional chemical space. lookchem.combldpharm.com

The this compound framework is an excellent starting point for "scaffold-based" drug discovery. Future research will focus on using this core as a "multifunctional module" to be elaborated with a wide variety of chemical functionalities at different positions on both the azetidine (B1206935) and cyclopentane (B165970) rings. nih.govresearchgate.net This diversification aims to:

Improve physicochemical properties such as solubility and metabolic stability. bldpharm.com

Modulate pharmacological activity and selectivity by orienting functional groups in unique spatial arrangements.

Generate novel intellectual property in crowded therapeutic areas.

The creation of diverse libraries based on the this compound scaffold will be crucial for identifying new lead compounds in drug discovery programs. researchgate.net

Mechanistic Studies of Unprecedented Transformations

The 6-azaspiro[3.4]octane system contains a four-membered azetidine ring, which possesses significant ring strain compared to larger ring systems. nih.govlibretexts.org This inherent strain is not just a challenge to be overcome during synthesis but also a source of unique reactivity that can be harnessed for novel chemical transformations. nih.gov

Future research will delve into the fundamental reactivity of the this compound core, with a particular focus on strain-release-driven reactions. Potential areas of investigation include:

Controlled Ring-Opening Reactions: The selective cleavage of the C-N or C-C bonds of the azetidine ring under acidic, basic, or catalytic conditions could provide access to novel acyclic or macrocyclic structures that are otherwise difficult to synthesize. nih.govacs.orgnih.gov The stability of the azetidine ring is highly dependent on factors like pH and the nature of its substituents. nih.gov

Photochemical Transformations: Light-induced reactions, such as Norrish-Yang cyclizations on derivatives, could lead to highly strained intermediates that can be trapped or undergo subsequent rearrangement to form complex molecular architectures. nih.govbeilstein-journals.org

Computational Modeling: The use of computational methods, such as Density Functional Theory (DFT), will be indispensable for understanding and predicting the outcomes of these transformations. researchgate.nettandfonline.comnih.gov Mechanistic studies combining experimental techniques (e.g., NMR monitoring) and computational analysis can elucidate reaction pathways and transition states, guiding the discovery of unprecedented reactions. nih.gov

By exploring these novel transformations, chemists can expand the synthetic utility of the this compound scaffold far beyond its role as a simple building block.

Q & A

Q. What are the established synthetic routes for 7,7-Dimethyl-6-azaspiro[3.4]octane, and what analytical methods validate its structural integrity?

The compound is synthesized via cyclization reactions involving precursors like spirocyclic diones and benzothiazole derivatives. For example, reactions with 2-Oxa-spiro[3.4]octane-1,3-dione and substituted amines yield spirocyclic intermediates, which are further functionalized. Structural validation employs elemental analysis , infrared (IR) spectroscopy (to confirm functional groups like carbonyls), UV-Vis spectroscopy (for electronic transitions), and melting point determination to assess purity. Cross-referencing spectral data with computational predictions or model compounds enhances reliability .

Q. Which spectroscopic techniques are critical for characterizing the spirocyclic framework of this compound, and how are spectral ambiguities resolved?

Nuclear Magnetic Resonance (NMR) is pivotal for resolving spirocyclic geometry, particularly 1^1H and 13^{13}C NMR to assign axial/equatorial protons and quaternary carbons. IR spectroscopy identifies strain-sensitive bonds (e.g., C-N or C-O in the azaspiro system). Ambiguities are resolved via comparative analysis with structurally analogous compounds and density functional theory (DFT)-based spectral simulations to predict chemical shifts .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives with high enantiomeric purity?

Full factorial designs systematically test variables (e.g., temperature, solvent polarity, catalyst loading) to identify interactions affecting enantioselectivity. For instance, a 23^3 design (three factors at two levels) can optimize chiral catalyst efficiency. Response surface methodology (RSM) refines conditions for maximum yield and purity. Quasi-experimental pretest-posttest designs (e.g., monitoring enantiomeric excess via HPLC pre- and post-optimization) validate improvements .

Q. What interdisciplinary methodologies integrate computational chemistry and experimental data to predict novel reaction pathways for this compound?

Hybrid approaches combine quantum mechanical calculations (e.g., DFT for transition-state modeling) with microreactor-based continuous synthesis (to rapidly test predicted pathways). For example, AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics, while experimental validation in flow reactors confirms computational predictions. This reduces trial cycles by 40–60% in spirocyclic compound development .

Q. How do researchers address contradictions between theoretical predictions and experimental observations in the reactivity of this compound?

Contradictions are resolved through multi-technique validation :

  • Mechanistic studies : Isotopic labeling (e.g., 15^{15}N in the azaspiro ring) tracks reaction pathways.
  • Cross-spectral analysis : Overlaying IR, NMR, and mass spectrometry data identifies unaccounted intermediates.
  • Theoretical refinement : Adjusting DFT parameters (e.g., solvent effects or dispersion corrections) aligns computational models with experimental outcomes .

Q. What strategies mitigate challenges in scaling up laboratory-scale synthesis of this compound for reproducible industrial research?

Process intensification via continuous-flow microreactors enhances scalability by improving heat/mass transfer and reducing side reactions. For example, Schmitz et al. demonstrated 90% yield consistency in azaspiro synthesis using tubular reactors with real-time monitoring. Design of Experiments (DoE) identifies critical scale-up parameters (e.g., residence time, mixing efficiency) .

Q. How can researchers leverage spirocyclic ring strain in this compound to design novel bioactive analogs?

Ring-strain energy calculations (using molecular mechanics or DFT) quantify the energy stored in the spirocyclic system, which can be harnessed for selective bond cleavage in prodrug activation. Structure-activity relationship (SAR) studies correlate strain energy with biological activity, guiding substituent placement on the benzothiazole or dimethyl groups for enhanced target binding .

Methodological Considerations

Q. What factorial design strategies optimize reaction parameters for synthesizing this compound derivatives with high enantiomeric purity?

A mixed-level factorial design (e.g., 32^2 × 21^1) evaluates categorical (e.g., solvent type) and continuous variables (e.g., temperature). ANOVA analysis identifies significant factors, while central composite designs map the optimal enantioselectivity window. For chiral resolutions, polarimetric or chiral HPLC data are used as response variables .

Q. How do ontological and epistemological frameworks influence experimental design in spirocyclic compound research?

Ontological assumptions (e.g., whether spirocyclic reactivity is governed by electronic or steric effects) shape hypothesis formulation. Epistemological rigor requires iterative cycles of abductive reasoning (e.g., inferring mechanisms from spectral anomalies) and deductive validation (e.g., synthesizing proposed intermediates). Methodological alignment ensures reproducibility across labs .

Q. What role does AI play in automating the synthesis and analysis of this compound?

AI-driven platforms automate reaction optimization by training neural networks on historical data (e.g., reaction yields, solvent effects). For example, autonomous laboratories use robotic arms and in-line analytics (e.g., Raman spectroscopy) to iteratively adjust conditions. Natural language processing (NLP) tools mine patents and journals for unreported synthetic routes, reducing redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.